molecular formula C15H11NO4 B045702 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid CAS No. 52549-19-6

2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid

Cat. No.: B045702
CAS No.: 52549-19-6
M. Wt: 269.25 g/mol
InChI Key: NCPFXPZOGZWCJN-UHFFFAOYSA-N
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Description

Chemical Identity: 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid (CAS: 52549-19-6) is a heterocyclic compound featuring a chromeno[2,3-b]pyridine core substituted with a 5-oxo group and a propanoic acid side chain at the 7-position. It is identified as Pranoprofen Impurity OPLP, a degradation product or synthetic intermediate of Pranoprofen, a non-steroidal anti-inflammatory drug (NSAID) .

Preparation Methods

The synthesis of 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid can be achieved through organic synthesis methods. One common approach involves the reaction of salicylaldehyde with 2-aminoprop-1-ene-1,1,3-tricarbonitrile in an ethanol-pyridine mixture . The reaction conditions typically include stirring at room temperature for a specified duration. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Scientific Research Applications

Biological Activities

1. Anti-inflammatory Properties
Research indicates that 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid exhibits notable anti-inflammatory effects. It has been studied for its ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This property positions it as a potential candidate for therapeutic applications in inflammatory diseases.

2. Antimicrobial Activity
The compound has shown efficacy against a range of microbial pathogens. Studies have explored its potential as an antimicrobial agent, suggesting mechanisms involving disruption of microbial cell membranes and inhibition of essential metabolic pathways.

3. Antioxidant Effects
Antioxidant properties have also been attributed to this compound, helping to mitigate oxidative stress in cellular environments. This is particularly relevant in the context of diseases characterized by oxidative damage.

Table 1: Summary of Applications

Application AreaDescription
Pharmaceuticals Potential use in developing anti-inflammatory and antimicrobial drugs.
Biochemistry Investigated for its role in modulating enzyme activity related to inflammation and infection.
Material Science Explored as a precursor for synthesizing novel materials with specific electronic properties.

Case Studies

  • Anti-inflammatory Mechanisms
    A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory mechanisms of this compound in vitro. The results demonstrated significant inhibition of NF-kB activation, leading to reduced expression of inflammatory mediators such as TNF-alpha and IL-6 .
  • Antimicrobial Efficacy
    Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings indicated that it effectively inhibited bacterial growth at low concentrations, suggesting its potential as a natural preservative or therapeutic agent .
  • Oxidative Stress Mitigation
    A recent study evaluated the antioxidant capacity of this compound using various assays (DPPH and ABTS). The compound exhibited significant free radical scavenging activity, highlighting its potential role in preventing oxidative damage in cells .

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula: C₁₅H₁₁NO₄
  • Molecular Weight : 269.25 g/mol
  • Key Features: Chromeno-pyridine backbone fused with a pyridine ring. 5-oxo group enhances polarity compared to Pranoprofen.

Applications: Primarily studied as a pharmaceutical impurity, its presence in Pranoprofen formulations requires strict quality control to meet regulatory standards .

Comparison with Structurally Similar Compounds

Pranoprofen (2-(5H-Chromeno[2,3-b]pyridin-7-yl)propanoic Acid)

  • Molecular Formula: C₁₅H₁₃NO₃
  • Molecular Weight : 255.27 g/mol
  • Key Differences :
    • Lacks the 5-oxo group present in the impurity.
    • Higher lipophilicity due to reduced oxygen content.
  • Pharmacology: Inhibits cyclooxygenase (COX), reducing prostaglandin synthesis.
  • Formulation Strategies: Nanostructured lipid carriers (NLCs) improve topical delivery and mucosal penetration .

2-Amino-7-(1-methylethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic Acid

  • Molecular Formula : C₁₆H₁₄N₂O₄
  • Molecular Weight : 298.29 g/mol
  • Structural Features: Substituted with an amino group at position 3 and an isopropyl group at position 5. Additional carboxylic acid group increases polarity.
  • Implications: Amino group may enhance binding to biological targets (e.g., enzymes) via hydrogen bonding.

Zaltoprofen

  • Molecular Formula: C₁₄H₁₂ClNO₃
  • Molecular Weight : 277.70 g/mol
  • Key Differences: Benzophenone core replaces chromeno-pyridine. Chlorine substituent enhances metabolic stability.
  • Pharmacology: Potent COX inhibitor with higher bioavailability than Pranoprofen. Used for chronic pain and rheumatoid arthritis .

Tilnoprofen Arbamel (Prodrug)

  • Molecular Formula : C₁₉H₂₃N₃O₅
  • Molecular Weight : 373.41 g/mol
  • Structural Features: Ester prodrug of Tilnoprofen with a dimethylamino-2-oxoethyl group.
  • Pharmacokinetics: Esterification improves lipophilicity and oral absorption. Hydrolyzed in vivo to release active Tilnoprofen .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Use
2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid (Impurity OPLP) C₁₅H₁₁NO₄ 269.25 Chromeno-pyridine, 5-oxo, propanoic acid NSAID impurity
Pranoprofen C₁₅H₁₃NO₃ 255.27 Chromeno-pyridine, propanoic acid COX inhibitor, NSAID
2-Amino-7-(1-methylethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid C₁₆H₁₄N₂O₄ 298.29 Chromeno-pyridine, 5-oxo, amino, carboxylic acid Structural analog (unconfirmed activity)
Zaltoprofen C₁₄H₁₂ClNO₃ 277.70 Benzophenone, propanoic acid, chlorine COX inhibitor, chronic pain
Tilnoprofen Arbamel C₁₉H₂₃N₃O₅ 373.41 Ester prodrug, dimethylamino-2-oxoethyl Prodrug for improved absorption

Key Research Findings

  • Synthetic Relevance: The 5-oxo group in Impurity OPLP may arise from oxidation during Pranoprofen synthesis or storage, necessitating analytical monitoring .
  • Pharmacological Impact: Pranoprofen’s low bioavailability drives research into lipid-based nanocarriers for enhanced topical delivery . Structural modifications (e.g., ester prodrugs like Tilnoprofen Arbamel) improve pharmacokinetics but require metabolic activation .
  • Toxicity Considerations: Heterocyclic amines with similar cores (e.g., IQ derivatives) are carcinogenic, but NSAID-related chromeno-pyridines are generally safe at therapeutic doses .

Biological Activity

2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid (CAS Number: 52549-19-6) is a heterocyclic compound belonging to the chromeno-pyridine family. It has garnered attention in recent years due to its potential therapeutic properties, particularly in the fields of anti-inflammatory and antimicrobial activities. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews.

The molecular formula of this compound is C15H11NO4, with a molecular weight of 269.25 g/mol. The compound features a fused ring structure that contributes to its biological activity.

PropertyValue
CAS Number52549-19-6
Molecular FormulaC15H11NO4
Molecular Weight269.25 g/mol
LogP2.529
PSA80.40

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting critical enzymes such as topoisomerase II and tyrosine kinase, which are essential for DNA replication and cell signaling pathways.
  • Anti-inflammatory Activity : It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species (ROS), contributing to its anti-inflammatory effects .
  • Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity against various pathogens, although specific strains and mechanisms require further investigation .

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that derivatives of chromeno-pyridine compounds, including this compound, significantly reduced inflammation markers in vitro. The compound's ability to inhibit cyclooxygenase enzymes was highlighted as a key mechanism .
  • Antimicrobial Activity : In vitro assays revealed that this compound exhibited notable activity against certain bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing promising potential for further development as an antimicrobial agent .
  • Neuroprotective Properties : Emerging research suggests that the compound may possess neuroprotective effects by inhibiting monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases. This property positions it as a candidate for further exploration in Alzheimer's disease research .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameBiological ActivityReference
1-(5-Oxo-5H-benzopyrano[2,3-b]pyridin-7-yl)ethyl acetate Antimicrobial and anti-inflammatory
7-Ethyl-5-oxo-5H-benzopyrano[2,3-b]pyridine Antihistaminic and anti-anaphylactic
Chromeno[3,2-c]pyridines Neuroprotective and anti-tubercular

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid, and how are intermediates characterized?

The synthesis typically involves constructing the chromenopyridine core through cyclization reactions. For example, intermediates like 5H-chromeno[2,3-b]pyridin-5-one (a related structure) are synthesized via condensation of substituted pyridines with chromene precursors under acidic or basic conditions . Characterization of intermediates employs spectroscopic methods (NMR, IR) and X-ray crystallography to confirm stereochemistry and purity . For the propanoic acid side chain, alkylation or Michael addition reactions are used, followed by hydrolysis to yield the final carboxylic acid moiety .

Q. How does this compound exert its anti-inflammatory effects at the molecular level?

The compound inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis from arachidonic acid. Specifically, it binds reversibly to COX-1 and COX-2 isoforms, with higher selectivity for COX-1 in ocular tissues, minimizing systemic side effects . Mechanistic studies use enzyme inhibition assays (e.g., ELISA for PGE₂ reduction) and molecular docking simulations to validate binding affinity to COX active sites .

Q. What analytical techniques are recommended for determining purity and structural integrity?

Key methods include:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30 v/v) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks, particularly for the chromenopyridine ring system .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., m/z 259.35 for C₁₁H₁₀F₃N₃O₃ derivatives) .

Advanced Research Questions

Q. What formulation strategies enhance topical bioavailability in ocular tissues?

Nanostructured lipid carriers (NLCs) are optimized using a Quality-by-Design (QbD) approach. Critical parameters include:

  • Lipid Composition : A blend of solid (e.g., Compritol 888 ATO) and liquid lipids (e.g., miglyol) to improve drug loading .
  • Particle Size : <200 nm (via dynamic light scattering) to enhance corneal permeation .
  • Ex Vivo Permeation Studies : Using porcine corneal/scleral tissues to model human ocular bioavailability .
Formulation ParameterOptimal RangeReference
Lipid Ratio (Solid:Liquid)70:30
Surfactant Concentration1-2% Poloxamer 188
Encapsulation Efficiency>85%

Q. How can researchers resolve discrepancies in pharmacokinetic data between in vitro and in vivo models?

  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro permeability data (e.g., Caco-2 cell assays) with species-specific physiological parameters (e.g., ocular blood flow in rabbits) .
  • Microdialysis : Direct measurement of unbound drug concentrations in target tissues (e.g., aqueous humor) to address protein-binding discrepancies .

Q. What experimental approaches optimize nanostructured lipid carriers (NLCs) for mucosal delivery?

  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between lipid type, surfactant concentration, and homogenization speed. Response variables include particle size, polydispersity index (PDI), and zeta potential .
  • Ex Vivo Mucoadhesion Testing : Employ Franz diffusion cells with porcine buccal or nasal mucosa to assess retention time and permeation flux .
  • Stability Studies : Accelerated testing (40°C/75% RH for 6 months) to monitor crystallization risks and chemical degradation .

Q. Data Contradiction Analysis

  • Conflict : Variability in reported COX-1/COX-2 selectivity ratios across studies.

    • Resolution : Differences may arise from assay conditions (e.g., human recombinant COX vs. tissue-derived enzymes). Standardize enzyme sources and validate with competitive inhibitors like indomethacin .
  • Conflict : Disparate bioavailability values in ocular vs. systemic administration.

    • Resolution : Account for first-pass metabolism in systemic studies and use localized delivery models (e.g., topical NLCs) to isolate tissue-specific effects .

Properties

IUPAC Name

2-(5-oxochromeno[2,3-b]pyridin-7-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c1-8(15(18)19)9-4-5-12-11(7-9)13(17)10-3-2-6-16-14(10)20-12/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPFXPZOGZWCJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OC3=C(C2=O)C=CC=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2.5 g of 2-[3-(2-chloronicotinoyl)-4-hydroxyphenyl]propionic acid and 0.7 g of sodium hydroxide are dissolved in 10 ml of water. Catalytic amounts of powdered copper and copper iodide are added to the solution, and the mixture is stirred under reflux for 2 hours. After cooling, the reaction mixture is diluted with water, and filtered with suction. The filtrate is made acid with hydrochloric acid, and the resulting crystals are filtered off and recrystallized from aqueous dioxane to give 1.6 g of 2-(5-oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionic acid melting at 193.5°-194.5°C.
Name
2-[3-(2-chloronicotinoyl)-4-hydroxyphenyl]propionic acid
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 16.5 g of ethyl 2-cyano-2-(5-oxo-5H-[1]benzopyrano-[2,3-b]pyridin-7-yl)propionate, 80 ml of acetic acid and 35 ml of concentrated hydrochloric acid is heated under reflux for 24 hours. After concentration, water is added to the residue, and further a 10% sodium hydroxide solution is added to dissolve the residue. An insoluble material is removed by extraction with chloroform. The aqueous layer is made acid with acetic acid, and the crystalline precipitate is collected and recrystallized from aqueous dioxane to give 11 g of 2-(5-oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionic acid as white needles melting at 194°-195°C.
Name
ethyl 2-cyano-2-(5-oxo-5H-[1]benzopyrano-[2,3-b]pyridin-7-yl)propionate
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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